N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(m-tolyloxy)acetamide is a chemically synthesized compound that belongs to a class of organic compounds known for their potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by the presence of a cyanopyrazin group and a m-tolyloxy moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(m-tolyloxy)acetamide typically involves several steps. The initial step may include the preparation of the key intermediate, 3-cyanopyrazin-2-ol, through a reaction involving pyrazine and cyanide sources under controlled conditions. This intermediate is then reacted with a cyclohexyl derivative under basic conditions to introduce the cyclohexyl group. Finally, the acetamide group is introduced via an amide coupling reaction using reagents such as coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound would follow a similar route but on a larger scale, employing optimized conditions to ensure high yields and purity. Continuous flow chemistry techniques and automated systems could be utilized to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially modifying the functional groups attached to the cyclohexyl ring or the pyrazin moiety.
Reduction: Reduction reactions can target the cyanopyrazin group, converting it into various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazin ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) are common.
Substitution: Conditions may include basic or acidic environments with appropriate nucleophiles like alkyl halides.
Major Products Formed:
Oxidation may produce oxidized derivatives of the cyclohexyl or pyrazin groups.
Reduction can yield reduced forms of the cyanopyrazin moiety.
Substitution reactions can introduce new functional groups into the molecule, expanding its chemical diversity.
Scientific Research Applications
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(m-tolyloxy)acetamide has numerous applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to explore biological pathways and the effects of chemical modifications on biological systems.
Medicine: Potential pharmaceutical applications include serving as a lead compound for drug development, particularly for conditions targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
Compared to other compounds with similar structural motifs, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(m-tolyloxy)acetamide is unique due to its specific combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity profiles, differentiating it from other cyanopyrazin or m-tolyloxy-containing compounds.
Comparison with Similar Compounds
4-Cyanopyrazin-2-ol derivatives.
Cyclohexyl-substituted acetamides.
m-Tolyloxy-containing molecules.
Each of these compounds shares certain structural features but differs in the arrangement and nature of other substituents, resulting in varied applications and effects.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-3-2-4-17(11-14)26-13-19(25)24-15-5-7-16(8-6-15)27-20-18(12-21)22-9-10-23-20/h2-4,9-11,15-16H,5-8,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCRRVHBPYEHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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